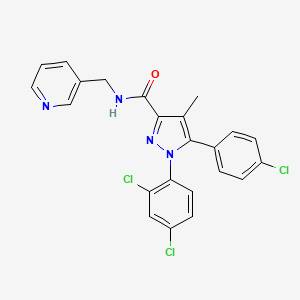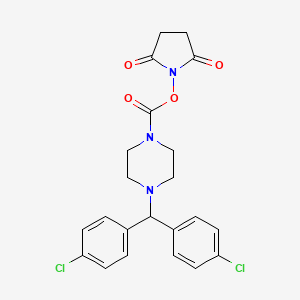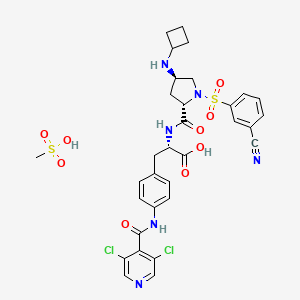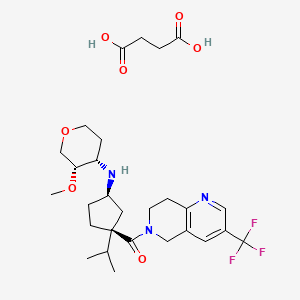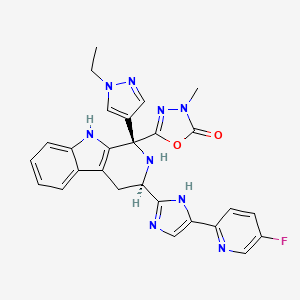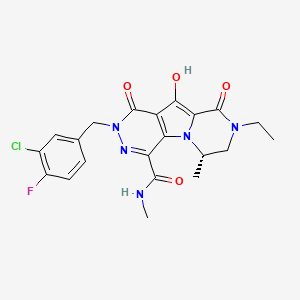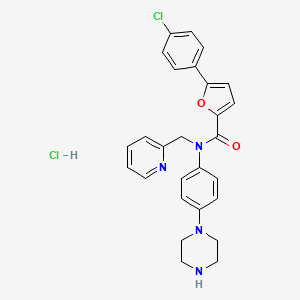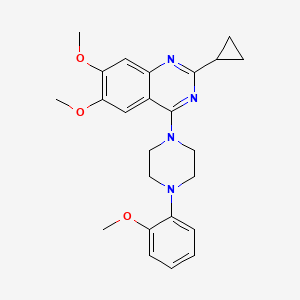
2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline”, also known as ML314, is a compound with the molecular formula C24H28N4O3 . It has a molecular weight of 420.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a quinazoline core, a piperazine ring, and methoxyphenyl and cyclopropyl groups . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 420.5 g/mol, an XLogP3-AA of 4.1, and a topological polar surface area of 60 Ų . It has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 6 rotatable bonds .
Applications De Recherche Scientifique
Application
ML314 has been used in scientific research to study the neurotensin-1 receptor (NTS1). Neurotensin is a peptide that functions as a neurotransmitter in the brain, and the NTS1 receptor is one of the receptors that it binds to. By acting as an agonist for this receptor, ML314 can help researchers to understand the role of neurotensin and its receptors in the brain.
Method of Application
ML314 is typically dissolved in DMSO at a concentration of 20 mg/mL for use in experiments . The specific concentration used, and the method of application, would depend on the exact nature of the experiment being conducted.
Antiviral Activity
Indole derivatives, which include compounds similar to the one you mentioned, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . While the specific anti-inflammatory applications of “2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline” are not mentioned in the literature, it’s possible that it could have similar properties due to its structural similarity to other indole derivatives.
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . While the specific anticancer applications of “2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline” are not mentioned in the literature, it’s possible that it could have similar properties due to its structural similarity to other indole derivatives.
Antiviral Activity
Indole derivatives, which include compounds similar to the one you mentioned, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
Anti-HIV Activity
Indole derivatives have also been studied for their potential anti-HIV properties . While the specific anti-HIV applications of “2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline” are not mentioned in the literature, it’s possible that it could have similar properties due to its structural similarity to other indole derivatives.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This means they have the potential to protect cells from damage caused by harmful free radicals. Again, while the specific antioxidant applications of “2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline” are not mentioned in the literature, it’s possible that it could have similar properties due to its structural similarity to other indole derivatives.
Propriétés
IUPAC Name |
2-cyclopropyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-29-20-7-5-4-6-19(20)27-10-12-28(13-11-27)24-17-14-21(30-2)22(31-3)15-18(17)25-23(26-24)16-8-9-16/h4-7,14-16H,8-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEOAXMICIJCQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC(=C(C=C43)OC)OC)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

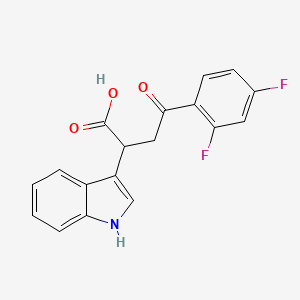

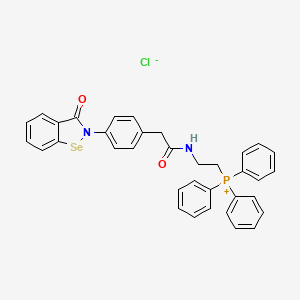
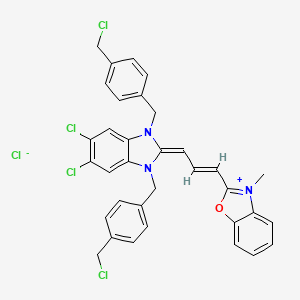
![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)
